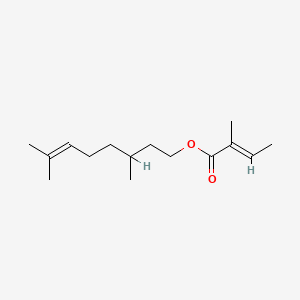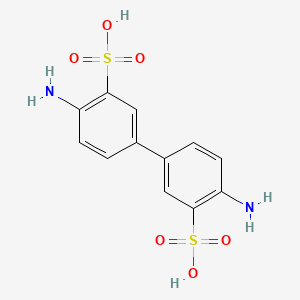
4,4'-Diaminobiphenyl-3,3'-disulfonic acid
Descripción general
Descripción
4,4’-Diaminobiphenyl-3,3’-disulfonic acid, also known as 4,4’-Diamino-3,3’-biphenyldisulfonic acid, is a chemical compound with the molecular formula C12H12N2O6S2 . It has an average mass of 344.363 Da and a monoisotopic mass of 344.013672 Da . It is virtually insoluble in alcohol and ether, and very slightly soluble in boiling water .
Synthesis Analysis
The synthesis of 4,4’-Diaminobiphenyl-3,3’-disulfonic acid involves reacting one part of benzidine sulfate with two parts of sulfuric acid monohydrate at 210 ℃ . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 4,4’-Diaminobiphenyl-3,3’-disulfonic acid consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms . The structure of the synthesized compounds can be characterized by spectroscopic techniques such as IR, UV, elemental analysis, and proton NMR Spectroscopy .Physical And Chemical Properties Analysis
4,4’-Diaminobiphenyl-3,3’-disulfonic acid has a density of 1.681 g/cm3 . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 178 Å2, and it has a molar refractivity of 79.4±0.4 cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis
4,4’-Diaminobiphenyl-3,3’-disulfonic acid: is a valuable raw material in organic synthesis. Its bifunctional nature, with both amine and sulfonic acid groups, allows it to act as an intermediate in synthesizing complex organic molecules. It’s particularly useful in creating polymers, dyes, and pharmaceuticals where the introduction of sulfonic acid groups can enhance solubility in water, which is crucial for biological applications .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drugs. The presence of the sulfonic acid group can improve the drug’s hydrophilicity, which is essential for better absorption and distribution within the body. It’s used in the development of compounds that require specific binding capabilities, such as targeted cancer therapies where the molecule’s ability to bind to certain receptors can be pivotal .
Agrochemicals
The compound’s derivatives are used in the production of agrochemicals. Its chemical structure can be tailored to produce pesticides and herbicides with specific properties, such as increased potency or reduced environmental impact. The sulfonic acid group helps to increase the solubility of these compounds, making them more effective in aqueous environments .
Dyestuff
3,3’-Benzidinedisulfonic acid: is instrumental in the synthesis of azo dyes. These dyes are characterized by their vivid colors and are used extensively in the textile industry. The sulfonic acid groups in the molecule provide the dye with greater water solubility, which is essential for dyeing processes that require the dye to be in an aqueous solution .
Electrochemistry
This compound finds applications in electrochemistry, particularly in the development of electrochemical sensors. The amine groups can be used to bind to specific analytes, while the sulfonic acid groups improve the solubility and conductivity of the sensor material. This makes it an excellent choice for creating sensitive and selective sensors for environmental monitoring or medical diagnostics .
Catalysis
In catalysis, 4,4’-Diaminobiphenyl-3,3’-disulfonic acid is used to synthesize catalysts that facilitate various chemical reactions. The sulfonic acid groups can act as acidic sites that promote reactions such as esterification or hydrolysis. These catalysts are particularly useful in green chemistry applications where environmentally friendly and sustainable processes are required .
Material Synthesis
The compound is also used in material synthesis, especially in creating advanced materials with specific properties. For example, it can be incorporated into polymers to create materials with enhanced strength, thermal stability, or chemical resistance. These materials find applications in aerospace, automotive, and electronics industries .
Proton Exchange Membranes
Lastly, 3,3’-Benzidinedisulfonic acid is a key monomer in the production of proton exchange membranes (PEMs) for fuel cell applications. PEMs are critical components in fuel cells, and the sulfonic acid groups in the compound contribute to the membrane’s proton conductivity. This application is particularly important in the development of clean energy technologies .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S2/c13-9-3-1-7(5-11(9)21(15,16)17)8-2-4-10(14)12(6-8)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOOPQRTBEFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187332 | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diaminobiphenyl-3,3'-disulfonic acid | |
CAS RN |
3365-90-0 | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W0E505HS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

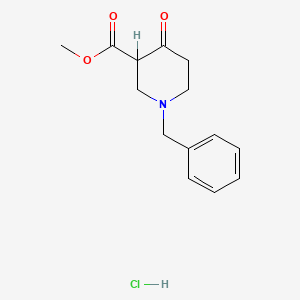
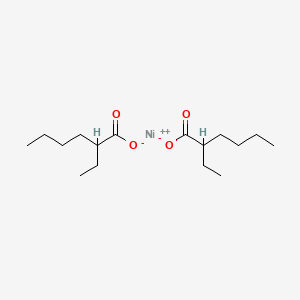
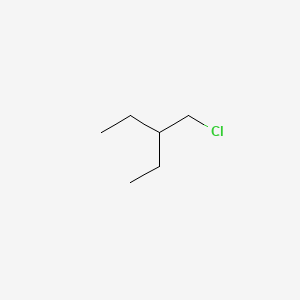

![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)
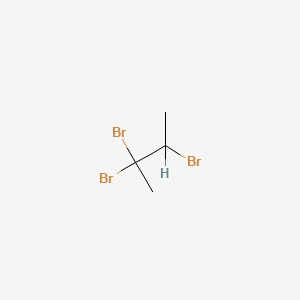
![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)





